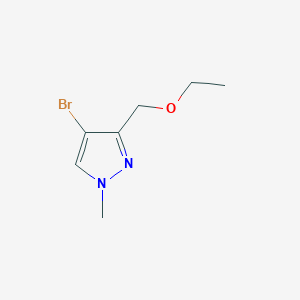

4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole

Description

4-Bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole (CAS: 1162262-38-5) is a brominated pyrazole derivative featuring a methyl group at the 1-position and an ethoxymethyl substituent at the 3-position. With a molecular weight of 190.43 g/mol and a purity of 95%, it is commercially available for pharmaceutical and chemical research .

Properties

IUPAC Name |

4-bromo-3-(ethoxymethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-3-11-5-7-6(8)4-10(2)9-7/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYOVOWTQJWGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN(C=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

Ethoxymethylation: The ethoxymethyl group can be introduced through the reaction of the pyrazole with ethyl chloroformate in the presence of a base such as triethylamine.

Methylation: The methyl group at position 1 can be introduced using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-3-(ethoxymethyl)-1-methyl-1H-pyrazole.

Scientific Research Applications

Chemistry

4-Bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: Acts as an intermediate for creating various pyrazole derivatives.

- Reagent in Chemical Reactions: Employed in reactions such as Sonogashira coupling and other cross-coupling methods to form carbon-carbon bonds .

Biology

In biological research, this compound has been investigated for its potential as:

- Enzyme Inhibitor: It can inhibit specific enzymes by binding to their active sites, which is crucial for understanding metabolic pathways and developing therapeutic agents.

- Probe in Biochemical Assays: Used to study enzyme activity and interactions within biological systems .

Mechanism of Action:

The compound may act by binding to key enzymes involved in metabolic processes, thereby altering their activity and influencing biological outcomes.

Industry

The industrial applications of this compound include:

- Agrochemicals Production: Its derivatives are used in developing pesticides and herbicides.

- Dyes and Pigments Manufacturing: The compound's unique structure allows it to be incorporated into dye formulations.

Table 1: Chemical Applications Overview

| Application Area | Specific Uses | Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of pyrazole derivatives |

| Biology | Enzyme inhibition | Studies on metabolic pathways |

| Industry | Agrochemicals, dyes | Development of pesticides |

| Activity Type | Mechanism/Assay | Observed Effects |

|---|---|---|

| Enzyme Inhibition | Binding to active site | Reduced enzyme activity |

| Antimicrobial Efficacy | Minimum Inhibitory Concentration (MIC) | Effective against specific pathogens |

| Anticancer Activity | Cell viability assays | Cytotoxic effects on cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus, with MIC values indicating potent efficacy.

Case Study 2: Anti-inflammatory Mechanisms

Research highlighted the anti-inflammatory potential of pyrazole derivatives. The compound showed selective inhibition of cyclooxygenase enzymes (COX), suggesting its utility in developing anti-inflammatory drugs.

Case Study 3: Cytotoxicity Profiles

Comparative analyses revealed that pyrazole compounds with bromine substitutions exhibited enhanced anticancer activity. The studies indicated IC50 values that suggest effective growth inhibition against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .

Mechanism of Action

The mechanism of action of 4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include key enzymes and receptors involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical and Chemical Properties

The ethoxymethyl group distinguishes this compound from analogs with halogenated, aromatic, or carboxylate substituents. Key comparisons include:

Table 1: Comparative Analysis of Selected Pyrazole Derivatives

Biological Activity

4-Bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 4-position, an ethoxymethyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties.

The mechanism of action for this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to active sites, thereby modulating metabolic and signaling pathways. The exact molecular targets vary depending on the biological context .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microbial strains, including E. coli and Staphylococcus aureus. For instance, compounds derived from pyrazole scaffolds have shown promising results in inhibiting bacterial growth, with some derivatives achieving up to 93% inhibition of interleukin-6 (IL-6) production at specific concentrations .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated in several studies. Notably, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α) and IL-6 production, which are critical mediators in inflammatory responses. A series of derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Studies have identified its potential as a monoamine oxidase B (MAO-B) inhibitor, which could be beneficial in treating neurodegenerative disorders. Compounds with similar pyrazole structures have shown high selectivity against MAO isoforms, indicating a promising therapeutic avenue for further exploration .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.